molecular formula C18H24N4O3S2 B2640230 Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1105225-37-3

Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No. B2640230
CAS RN: 1105225-37-3
M. Wt: 408.54
InChI Key: JQNAIEOTWKUUPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The unpaired electrons of the nitrogen atom of the pyridazinone group attack the bromine-bonded carbon of ethyl 2-bromoacetate by the nucleophilic substitution SN2 reaction mechanism to obtain the ethyl 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine moiety, a thiadiazole ring, and a methoxyphenyl group . The piperazine moiety is a common structural feature in many pharmaceuticals .


Chemical Reactions Analysis

The key step in the synthesis of related compounds includes an aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.54. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate and its derivatives have been explored for their potential antimicrobial and anticancer activities. A variety of compounds structurally related to Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate have demonstrated significant biological activities. For instance, novel 1,3,4-thiadiazole amide derivatives containing piperazine showed inhibitory effects against certain bacterial strains and exhibited antiviral activity against tobacco mosaic virus. Moreover, some derivatives have been identified for their potent activity against glioblastoma U-87 cell line, highlighting their potential as anticancer agents (Xia, 2015); (Tumosienė et al., 2020).

Synthesis and Characterization

The chemical synthesis and characterization of compounds related to Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate have been extensively studied. Efficient synthesis routes have been developed for the creation of potent PPARpan agonists and other related compounds, demonstrating the versatility of these molecules in drug development and research. The structural elucidation of these compounds is achieved through advanced spectroscopic methods, providing a comprehensive understanding of their molecular framework and potential biological interactions (Guo et al., 2006).

Future Directions

The compound and its related structures could be further explored for their potential as acetylcholinesterase inhibitors . This could have implications in the treatment of conditions like Alzheimer’s disease, which is associated with a decrease in cholinergic transmission .

properties

IUPAC Name

ethyl 2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c1-4-25-16(23)13(2)26-18-20-19-17(27-18)22-11-9-21(10-12-22)14-5-7-15(24-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNAIEOTWKUUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate

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